Halofantrina
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Overview
Description
Halofantrine is a member of phenanthrenes.
Scientific Research Applications
Cellular Mechanisms
- Halofantrine has been linked to blocking HERG potassium channels, which could explain QT prolongation observed in electrocardiogram (ECG) effects. This blockage is particularly prominent in open and inactivated channel states (Tie et al., 2000).
Pharmacokinetic Studies
- Interaction studies have shown that grapefruit juice can increase the bioavailability of halofantrine by inhibiting CYP3A4 at the enterocyte level, thereby potentially increasing the risk of QT interval prolongation (Charbit et al., 2002).
- Fluconazole, known to inhibit CYP3A4, impacts the pharmacokinetics of halofantrine when concurrently administered (Babalola et al., 2009).
- Pharmacokinetics of halofantrine and its principal metabolite, N-desbutylhalofantrine, were investigated in patients with falciparum malaria following multiple dose regimens (Veenendaal et al., 2004).
Molecular and Structural Analysis
- Raman spectroscopy and density functional theory calculations have been used for structural analysis of halofantrine, revealing potential for localization in biological environments and insights into its mode of action (Frosch & Popp, 2010).
Drug Formulation and Delivery
- Studies have evaluated intravenous nanocapsule formulations of halofantrine in Plasmodium berghei-infected mice, suggesting the potential for more favorable plasma profiles and reduced toxicity (Mosqueira et al., 2004).
- Solid dispersions of halofantrine have been prepared and evaluated to improve its aqueous solubility and bioavailability (Abdul-Fattah & Bhargava, 2002).
Properties
Molecular Formula |
C26H30Cl2F3NO |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
(1S)-3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3/t25-/m0/s1 |
InChI Key |
FOHHNHSLJDZUGQ-VWLOTQADSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC[C@@H](C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |
SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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